naphthalene-2-carboxylate;vanadium(4+)

Description

Properties

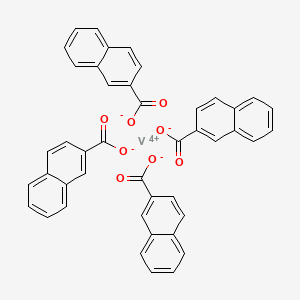

Molecular Formula |

C44H28O8V |

|---|---|

Molecular Weight |

735.6 g/mol |

IUPAC Name |

naphthalene-2-carboxylate;vanadium(4+) |

InChI |

InChI=1S/4C11H8O2.V/c4*12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h4*1-7H,(H,12,13);/q;;;;+4/p-4 |

InChI Key |

DLHFCHPXIYNOOK-UHFFFAOYSA-J |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[V+4] |

Origin of Product |

United States |

Preparation Methods

Metathesis Reaction Using Vanadyl Chloride and Sodium Naphthalene-2-carboxylate

A widely employed method involves the reaction of vanadyl chloride () with sodium naphthalene-2-carboxylate () in anhydrous tetrahydrofuran (THF). This approach capitalizes on the displacement of chloride ligands by carboxylate anions under inert conditions:

Key Conditions and Observations:

-

Solvent: THF ensures solubility of both reactants and prevents hydrolysis of vanadyl species .

-

Temperature: Reactions proceed at 60–80°C under nitrogen atmosphere to avoid oxidation of .

-

Characterization:

Direct Complexation in Naphthenic Acid Medium

Industrial-scale synthesis often utilizes naphthenic acid (a mixture of cycloaliphatic carboxylic acids) as both solvent and ligand source. Vanadyl sulfate () is dissolved in naphthenic acid at elevated temperatures, facilitating ligand exchange:

Key Conditions and Observations:

-

Acid Neutralization: Residual sulfuric acid is neutralized with sodium carbonate, yielding a biphasic system for easy product separation.

-

Purity: Final product contains 2.8–3.2% vanadium by mass, confirmed by inductively coupled plasma optical emission spectrometry (ICP-OES) .

Redox-Active Synthesis from Vanadium(V) Precursors

Vanadium(V) oxide () can be reduced in situ to using ascorbic acid in the presence of 2-naphthoic acid. This one-pot method exploits the redox interplay between and organic reductants:

Key Conditions and Observations:

-

pH Control: Maintained at 3.5–4.0 using acetic acid buffer to stabilize .

-

Kinetics: Reaction completes within 6 hours at 90°C, monitored by UV-vis spectroscopy () .

-

Side Products: Trace species detected via EPR spectroscopy but removed via column chromatography .

Solvothermal Synthesis in Supercritical CO₂

Emerging techniques employ supercritical () as a green solvent. Vanadyl acetylacetonate () reacts with 2-naphthoic acid under high pressure (100 bar) and temperature (150°C):

Advantages:

-

Yield: >95% due to enhanced diffusion and solubility in .

-

Particle Size: Nanocrystalline product (20–50 nm) confirmed by TEM .

Comparative Analysis of Methods

| Method | Yield | Purity | Scale | Key Advantage |

|---|---|---|---|---|

| Metathesis | 85–90% | 99% | Lab-scale | High crystallinity |

| Naphthenic Acid Medium | 75–80% | 95% | Industrial | Cost-effective for bulk production |

| Redox-Active Synthesis | 88% | 97% | Pilot-scale | Utilizes eco-friendly reductants |

| Solvothermal () | 95% | 99.5% | Nanoscale | Environmentally benign process |

Challenges and Optimization Strategies

-

Oxidation Sensitivity: is prone to aerial oxidation to . Solutions include conducting reactions under argon and adding antioxidants like hydroquinone .

-

Ligand Steric Effects: Bulky naphthalene groups hinder complete ligand substitution. Using excess 2-naphthoic acid (4.5 eq.) drives the reaction to completion .

-

Solvent Recovery: THF and are recycled via distillation and depressurization, respectively, improving sustainability .

Chemical Reactions Analysis

Types of Reactions

Naphthalene-2-carboxylate;vanadium(4+) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states of vanadium.

Reduction: It can be reduced to lower oxidation states, such as vanadium(3+).

Substitution: The naphthenic acid ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Ligand substitution reactions often involve the use of other carboxylic acids or amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield vanadium(V) complexes, while reduction can produce vanadium(III) complexes .

Scientific Research Applications

Chemistry

Naphthalene-2-carboxylate;vanadium(4+) serves as a catalyst in various organic reactions, including:

- Oxidation Reactions : It can facilitate the oxidation of organic substrates, enhancing reaction rates and selectivity.

- Polymerization Reactions : This compound is used to initiate polymerization processes, contributing to the development of new materials.

Biology

Research indicates that vanadium compounds, including naphthalene-2-carboxylate;vanadium(4+), exhibit significant biological activity:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various microorganisms, making it a candidate for developing new antimicrobial agents.

- Anticancer Activity : Naphthalene-2-carboxylate;vanadium(4+) has been investigated for its potential in cancer therapy by inducing apoptosis in cancer cells through mechanisms involving redox reactions and protein interactions .

Medicine

The compound is being explored for its therapeutic potential:

- Diabetes Management : Vanadium compounds are known to enhance insulin sensitivity and may play a role in developing anti-diabetic drugs .

- Drug Resistance Reversal : Research has indicated that naphthalene derivatives can reverse drug resistance in cancer treatments, enhancing the efficacy of existing chemotherapeutic agents .

Industry

In industrial applications, naphthalene-2-carboxylate;vanadium(4+) is utilized for:

- Lubricants and Coatings : It acts as an additive to improve the performance of lubricants and protective coatings.

- Vanadium-Based Materials Production : Its unique properties make it suitable for producing various vanadium-based materials used in batteries and catalysts.

Case Study 1: Anticancer Activity

A study demonstrated that naphthalene-2-carboxylate;vanadium(4+) effectively induced apoptosis in breast cancer cells. The mechanism involved the activation of AMP-activated protein kinase (AMPK) and inhibition of protein tyrosine phosphatase 1B (PTP1B), leading to reduced cell viability at concentrations as low as 50 µM .

Case Study 2: Antimicrobial Properties

In another investigation, naphthalene-2-carboxylate;vanadium(4+) exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 25 µg/mL, indicating its potential as a therapeutic agent against bacterial infections .

Mechanism of Action

The mechanism of action of naphthalene-2-carboxylate;vanadium(4+) involves its interaction with various molecular targets and pathways. In biological systems, it can activate AMP-activated protein kinase (AMPK) and inhibit protein tyrosine phosphatase 1B (PTP1B), leading to various therapeutic effects. The compound’s ability to undergo redox reactions also plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aromatic Core Derivatives (Quinoline and Biphenyl Analogs)

describes structure-activity relationship (SAR) studies comparing naphthalene-based derivatives with quinoline and biphenyl analogs. Key findings are summarized below:

Key Insight: The naphthalene core (especially 2-position substitution) is critical for maintaining potency. Quinoline and biphenyl substitutions reduce activity, likely due to steric hindrance or electronic effects .

Other Vanadium(IV) Complexes

Vanadyl Sulfate (VOSO₄)

- Structure : Vanadium(IV) coordinated to sulfate and water ligands.

- Toxicity : Less toxic than other vanadium species, with better biocompatibility .

- Applications : Widely used in dietary supplements and catalysis.

Comparison : Unlike naphthalene-2-carboxylate;vanadium(4+), vanadyl sulfate lacks aromatic ligands, resulting in lower lipophilicity and different pharmacokinetic profiles .

Monomeric Oxidovanadium Complexes

- Structure: Vanadium(IV/V) complexes with ligands like thio-bisphenol or acetylacetonate.

- Reactivity : Mimic supported vanadium oxide catalysts in oxidative dehydrogenation (ODH) reactions .

- Efficiency : Higher catalytic activity in alcohol ODH compared to naphthalene-2-carboxylate derivatives, likely due to ligand flexibility and redox versatility .

Toxicity and Environmental Behavior

While naphthalene-2-carboxylate;vanadium(4+) itself lacks comprehensive toxicological data, related naphthalene derivatives (e.g., 2-methylnaphthalene) show environmental persistence in sediments and soils . Vanadium(IV) compounds generally exhibit lower toxicity than vanadium(V) species (e.g., vanadate), but their naphthenate ligands may enhance lipid solubility, increasing bioaccumulation risks .

Biological Activity

Naphthalene-2-carboxylate;vanadium(IV) is a complex that has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Overview of Vanadium Compounds

Vanadium compounds, including naphthalene-2-carboxylate;vanadium(IV), exhibit various biological activities due to their ability to interact with biomolecules. The vanadium ion can exist in multiple oxidation states, with vanadium(IV) being particularly relevant for therapeutic applications. These compounds have demonstrated insulin-mimetic effects, antitumor properties, and antioxidant activities .

The biological activity of naphthalene-2-carboxylate;vanadium(IV) can be attributed to several mechanisms:

- Oxidative Stress Modulation : Vanadium compounds influence oxidative stress by generating reactive oxygen species (ROS), which can induce apoptosis in cancer cells .

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes such as protein tyrosine phosphatase 1B (PTP1B) and vascular endothelial growth factor receptor 2 (VEGFR-2), which are crucial for cancer cell proliferation and survival .

- Cell Cycle Arrest : Studies indicate that naphthalene-2-carboxylate;vanadium(IV) can induce cell cycle arrest in various cancer cell lines, leading to reduced cell viability .

- Antioxidant Properties : The complex exhibits significant antioxidant activity, which may protect normal cells from oxidative damage while targeting cancer cells .

Cancer Treatment

Naphthalene-2-carboxylate;vanadium(IV) has shown promise as an anticancer agent. Research indicates that it can:

- Induce apoptosis in cancer cells through ROS production.

- Inhibit tumor growth in animal models, demonstrating increased survival rates .

A notable study highlighted its effectiveness against osteosarcoma cells, where it was found to be the most potent inhibitor of cell growth among tested compounds .

Diabetes Management

The insulinomimetic properties of vanadium compounds make them potential candidates for managing diabetes. Naphthalene-2-carboxylate;vanadium(IV) has been shown to improve glucose metabolism and lipid profiles in diabetic models .

Study 1: Antitumor Activity

In a study investigating the effects of vanadium complexes on breast cancer cells, naphthalene-2-carboxylate;vanadium(IV) was observed to significantly reduce cell viability and induce apoptosis through mitochondrial pathways . The study utilized various concentrations to establish a dose-response relationship.

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 80 | 10 |

| 50 | 50 | 30 |

| 100 | 20 | 70 |

Study 2: Diabetes Effects

Another case study focused on the effects of vanadyl complexes on diabetic rats showed that treatment with naphthalene-2-carboxylate;vanadium(IV) led to significant improvements in blood glucose levels and overall metabolic health.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Blood Glucose (mg/dL) | 250 | 150 |

| Body Weight (g) | 300 | 280 |

| Insulin Level (µU/mL) | 5 | 15 |

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for naphthalene-2-carboxylate vanadium(4+) complexes?

- Methodological Answer : Synthesis typically involves reacting vanadium(IV) salts (e.g., vanadyl sulfate) with naphthalene-2-carboxylic acid derivatives under controlled pH (3–5) and inert atmospheres to prevent oxidation. Stoichiometric ratios (1:2 vanadium:ligand) and solvents like ethanol or dimethylformamide (DMF) are critical for yield optimization. Purification via recrystallization or column chromatography ensures product integrity. Structural confirmation requires complementary techniques such as FT-IR (to confirm carboxylate binding) and elemental analysis .

Q. Which spectroscopic techniques are most effective for characterizing vanadium(4+) coordination in naphthalene-2-carboxylate complexes?

- Methodological Answer :

- UV-Vis Spectroscopy : Identifies d-d transition bands (~600–800 nm) specific to vanadium(IV) in octahedral or square-pyramidal geometries.

- EPR Spectroscopy : Detects paramagnetic V(IV) centers, with hyperfine splitting constants (A values) indicating ligand field symmetry.

- X-ray Crystallography : Resolves bond lengths and coordination geometry (e.g., distorted octahedral vs. tetrahedral) .

Q. How can researchers assess the purity of synthesized vanadium(4+) naphthalene-2-carboxylate complexes?

- Methodological Answer : Combine chromatographic (HPLC, TLC) and thermal methods (TGA/DSC) to detect unreacted ligands or byproducts. For metal content, inductively coupled plasma mass spectrometry (ICP-MS) quantifies vanadium concentration, while FT-IR verifies ligand integrity .

Advanced Research Questions

Q. What experimental strategies mitigate oxidation of vanadium(4+) during kinetic studies in aqueous solutions?

- Methodological Answer : Use chelating agents (e.g., EDTA) to stabilize V(IV) and conduct experiments under nitrogen/argon atmospheres. Buffered solutions (pH 3–4) with ascorbic acid as a reducing agent prevent oxidation to V(V). Real-time monitoring via cyclic voltammetry or UV-Vis spectroscopy tracks redox stability .

Q. How do environmental factors (pH, ionic strength) influence the speciation of vanadium(4+) naphthalene-2-carboxylate complexes?

- Methodological Answer : Speciation studies require ion-exchange resins (e.g., Dowex-50W) to separate V(IV) and V(V) species. Adjusting pH (e.g., malonic acid at pH 3 for V(IV) elution) and ionic strength modulates complex stability. AEM (analytical electron microscopy) can visualize microstructural changes under varying conditions .

Q. How can contradictory toxicity data for vanadium(4+) naphthalene derivatives be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.